2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
Description
Chemical Structure:
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline (CAS: 870692-97-0) is an aniline derivative featuring a methoxy group at the 2-position and a sulfonyl-linked 4-methylpiperazine moiety at the 5-position. Its molecular formula is C₁₂H₁₉N₃O₃S, with a molecular weight of 285.36 g/mol .
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYGLGWHNNDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline typically involves the reaction of 2-methoxyaniline with 4-methylpiperazine under sulfonylation conditions . The reaction is carried out in the presence of a sulfonyl chloride reagent, such as methanesulfonyl chloride, and a base, such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative .
Scientific Research Applications
Medicinal Chemistry
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline is being investigated for its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases. Its structural features allow it to interact with biological macromolecules effectively, which is critical for drug development.
Case Study: Anticancer Activity
Recent studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including HeLa and CaCo-2. The observed IC50 values indicate a promising potential for further development as an anticancer therapeutic agent .
Biochemical Research
The compound has been utilized in biochemical assays to study its interactions with proteins and enzymes. It has been shown to modulate key signaling pathways, such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
Biochemical Properties:
- Interaction with kinases involved in cellular signaling.
- Modulation of gene expression through interaction with transcription factors.
Research Findings:
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Moderate cytotoxicity against cancer cell lines |
| Neurodegenerative Diseases | Potential modulation of neurotransmitter systems |
| Stability Under Conditions | Stable under standard lab conditions; sensitive to heat |
Industrial Applications
In addition to its medicinal applications, this compound serves as an intermediate in the synthesis of complex organic compounds used in pharmaceuticals and agrochemicals. Its unique combination of functional groups enhances its reactivity and stability, making it a valuable compound in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Comparisons :
In contrast, analogs like 5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline replace methoxy with a methylsulfonyl group, introducing electron-withdrawing effects that may alter reactivity or binding interactions . Sulfonyl-linked piperazine in the target compound provides a polar, hydrogen-bond-accepting group, which is absent in pyrrolidine-containing analogs (e.g., 2-Methoxy-5-(pyrrolidin-1-yl)aniline) .
Heterocyclic Moieties :
- Piperazine vs. Piperidine : Piperazine rings (as in the target) are more basic and conformationally flexible than piperidine derivatives (e.g., 5-(3-Methylpiperidin-1-yl)-2-(methylsulfonyl)aniline ), impacting solubility and pharmacokinetics .
- Pyrrolidine in 2-Methoxy-5-(pyrrolidin-1-yl)aniline introduces a smaller, less polar heterocycle, reducing steric hindrance but limiting hydrogen-bonding capacity .
Regiochemical Variations :
- 5-Fluoro-2-methoxy-4-(4-methylpiperazin-1-yl)aniline shifts the piperazine group to the 4-position and adds a fluorine atom at the 5-position, which could enhance metabolic stability or alter receptor binding .
Biological Activity
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉N₃O₃S, with a molecular weight of 285.36 g/mol. The compound features a methoxy group, a sulfonamide linkage, and a piperazine moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
These results indicate that this compound may interfere with critical cellular processes such as apoptosis and cell cycle regulation, making it a candidate for further development in cancer therapy .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This mechanism is essential in conditions such as rheumatoid arthritis and other inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the sulfonamide group is particularly relevant, as sulfonamides are known for their antibacterial properties. Preliminary data indicate effective inhibition against Gram-positive bacteria .
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of various derivatives of this compound. The derivatives exhibited varying degrees of activity against different cancer cell lines, suggesting that modifications to the structure can enhance potency .
Another research effort focused on the pharmacokinetics and toxicity profile of the compound in vivo. Results indicated favorable absorption characteristics with minimal toxicity at therapeutic doses, reinforcing its potential as a safe therapeutic agent .
Q & A
Basic: What are the established synthetic routes for 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline, and what are the critical reaction conditions?
Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene sulfonyl chloride precursor. A validated route (59% overall yield) includes:
Sulfonation : Reacting 4-methoxybenzene-1-sulfonyl chloride with sodium sulfite and NaHCO₃ in H₂O/THF to form the sulfinate intermediate .
Alkylation : Introducing the 4-methylpiperazine group via nucleophilic substitution using methyl iodide under reflux in methanol.
Nitration : Treating with concentrated HNO₃ at 100°C to install the nitro group.
Reduction : Catalytic hydrogenation (10% Pd/C, H₂) to reduce the nitro group to an amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
